N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound is an acetamide derivative featuring a 5-chloro-2-methoxyphenyl group at the N-terminus and a sulfanyl-linked indole moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain at the 1-position of the indole ring. The sulfanyl (S–) bridge distinguishes it from sulfonyl (SO₂) or sulfonamide (SO₂NH₂) analogs, impacting solubility and redox activity .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-30-20-9-8-16(24)12-18(20)25-22(28)15-31-21-13-27(19-7-3-2-6-17(19)21)14-23(29)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOMVGLTNHTXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in cancer treatment. Its unique structure incorporates various functional groups that contribute to its biological activity. This article reviews the compound's synthesis, mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name reflects its intricate structure, which includes a chloro-methoxyphenyl group, an indole moiety, and a pyrrolidinyl component. The synthesis typically involves multiple steps, starting from 5-chloro-2-methoxyaniline and utilizing intermediates like 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxylic acid to yield the final product through coupling reactions under controlled conditions .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, particularly enzymes involved in cell proliferation. The compound may inhibit these enzymes, leading to reduced cancer cell growth. For instance, studies have indicated that related compounds exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR), a key player in many cancers .
Antiproliferative Effects
Research has demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For example, one study reported that certain derivatives had IC50 values in the nanomolar range against EGFR T790M mutations, comparable to established drugs like osimertinib . The following table summarizes the antiproliferative activity of selected derivatives:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 5c | MCF7 | 47 | EGFR Inhibition |
| 5f | A549 | 9.5 | Caspase Activation |
| 5g | HCC827 | 11.9 | Dual Binding Mode |
Apoptotic Mechanisms
The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl2. This mechanism was validated through caspase activity assays which indicated significant overexpression levels in treated cells compared to controls .
Pharmacokinetics and Safety Profile
In silico studies suggest that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles. These findings support its potential for further development as a therapeutic agent .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds with indole and thiazole moieties exhibit promising anticancer properties. The presence of the indole structure in N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide suggests potential efficacy against various cancer cell lines. Studies have shown that analogs with similar structures can induce apoptosis in cancer cells, highlighting the importance of the indole and methoxyphenyl groups in enhancing anticancer activity .
1.2 Antibacterial Properties
The compound's structural components may contribute to antibacterial activity, particularly against resistant strains. Research on related compounds indicates that modifications in the phenyl and indole rings can enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups has been noted to increase activity against resistant bacterial strains .
1.3 Neuropharmacological Effects
The pyrrolidine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their anticonvulsant properties, with some showing significant protective effects in seizure models. The mechanism is thought to involve modulation of neurotransmitter systems, which could be explored further for treating neurological disorders .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure activity relationship studies suggest that variations in the substituents on the indole and phenyl rings can significantly influence biological activity.
Table 1: Summary of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Methoxy Group | Para to Phenyl | Increases anticancer activity |
| Chlorine Atom | Meta to Phenyl | Enhances antibacterial effects |
| Pyrrolidine Ring | Attached | Potential neuroprotective effects |
Case Studies
3.1 Anticancer Efficacy
A study evaluating the anticancer efficacy of various indole derivatives found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating substantial cytotoxicity .
3.2 Antibacterial Activity
In a comparative study, derivatives of thiazole and indole were tested against multi-drug resistant bacteria, revealing that modifications similar to those present in this compound resulted in enhanced inhibition zones compared to standard antibiotics .
Comparison with Similar Compounds
Key Structural Differences
Functional Implications
- Sulfanyl vs. Sulfonyl groups enhance acidity and stability but may increase metabolic clearance .
- Indole vs.
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (MeO), whereas 3,4-dichlorophenyl () or 4-chlorobenzoyl () substituents increase hydrophobicity, possibly enhancing CNS penetration but raising toxicity risks.
Q & A
Q. What are the key synthetic pathways for N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the indole-pyrrolidine ethyl intermediate via nucleophilic substitution, using 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide and 1H-indole-3-thiol under reflux in DMF .
- Step 2 : Sulfanyl-acetamide coupling between the intermediate and N-(5-chloro-2-methoxyphenyl)acetamide using a carbodiimide coupling agent (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Critical parameters: Solvent choice (DMF for solubility), temperature control (60–80°C), and reaction time (12–24 hours).
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyphenyl, pyrrolidine) and sulfanyl linkage. Peaks at δ 3.8–4.2 ppm (methoxy) and δ 2.5–3.5 ppm (pyrrolidine) are critical .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅ClN₃O₃S) with <2 ppm error .
- HPLC : Assesses purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported?
- Methodological Answer : Initial studies suggest:
- Enzyme inhibition : IC₅₀ values of 1.2–3.8 µM against kinases (e.g., PI3K) via ATP-binding site competition .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ = 5.7 µM) using MTT assays .
Note: Activity varies with substituents (e.g., chloro vs. methoxy groups) .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting data exist on solvent and temperature effects?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test solvents (DMF vs. THF) and temperatures (60°C vs. 80°C).
- Case Study : DMF at 80°C improves yield (72% vs. 58% in THF) but risks decomposition. Stabilizers like BHT (0.1%) mitigate degradation .
- Data Resolution : Cross-validate via in-situ IR to monitor intermediate formation and side reactions .
Q. What strategies address contradictions in reported biological activity across studies?
- Methodological Answer :
- Comparative Assays : Re-test the compound alongside structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) under standardized conditions .
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Structural Analysis : MD simulations to compare binding modes in PI3K vs. unrelated targets (e.g., GPCRs) .
Q. How does pH and thermal stability impact formulation for in vivo studies?
- Methodological Answer :
- Stability Studies :
| Condition | Degradation (%) | Key Degradants |
|---|---|---|
| pH 2.0 (37°C) | 28% (24h) | Hydrolyzed acetamide |
| pH 7.4 (37°C) | 8% (24h) | Sulfoxide derivative |
| 60°C (dry) | 15% (72h) | Indole dimerization |
- Formulation Fixes : Use lyophilized PEG-based nanoparticles to enhance shelf-life and reduce hydrolysis .
Q. What SAR insights guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modifiable Sites :
- Pyrrolidine ring : Replace with piperidine for improved solubility (logP reduction from 3.1 to 2.4) .
- Methoxyphenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance kinase binding .
- Activity Cliffs : Derivatives with 4-fluorophenyl substitutions show 10-fold higher PI3K inhibition .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition values (e.g., PI3K IC₅₀ = 1.2 µM vs. 4.5 µM)?
- Methodological Answer :
- Assay Conditions : Variability in ATP concentration (10 µM vs. 100 µM) alters IC₅₀. Standardize to [ATP] = Km (e.g., 50 µM) .
- Enzyme Source : Recombinant vs. cell lysate-derived PI3K may differ in post-translational modifications .
- Statistical Validation : Repeat assays with n ≥ 3 and report SEM (e.g., 1.2 ± 0.3 µM vs. 4.5 ± 0.9 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
